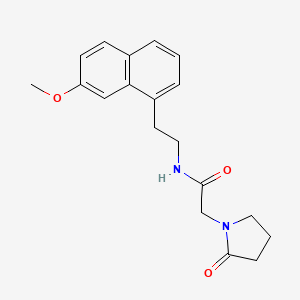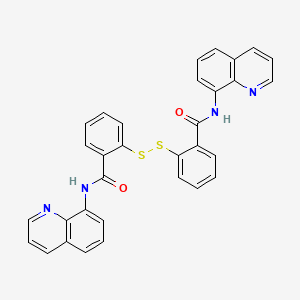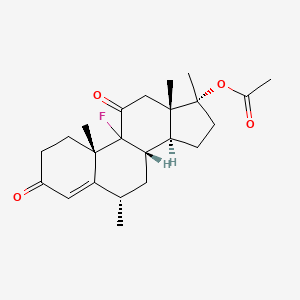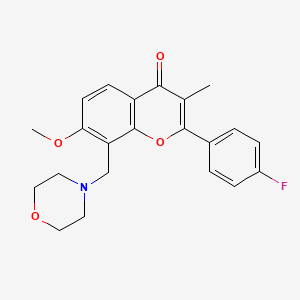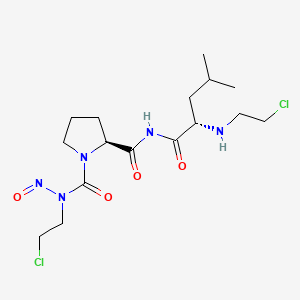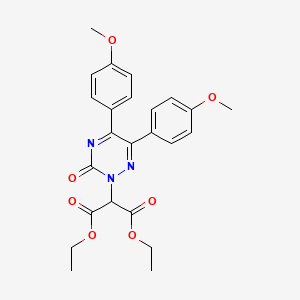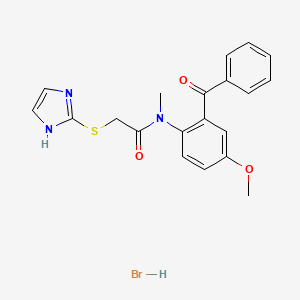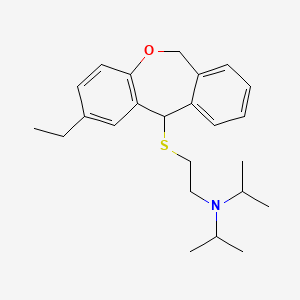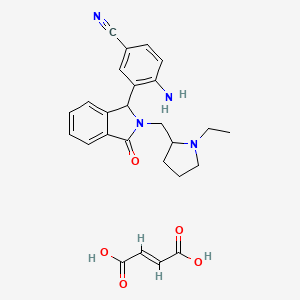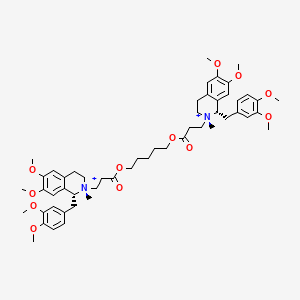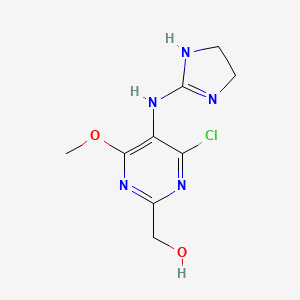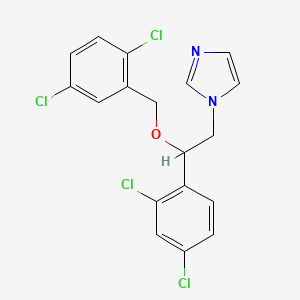
K23Zyc9scb
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified by the unique ingredient identifier K23Zyc9scb is known as Miconazole 2,5-isomer. This compound is a derivative of Miconazole, an antifungal agent commonly used in medical treatments. Miconazole 2,5-isomer has a molecular formula of C18H14Cl4N2O and a molecular weight of 416.13 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Miconazole 2,5-isomer involves several steps, starting with the preparation of the core imidazole ring. The process typically includes:
Formation of the Imidazole Ring: This is achieved through the condensation of glyoxal, formaldehyde, and ammonia or an amine.
Substitution Reactions: The imidazole ring is then subjected to substitution reactions to introduce the dichlorophenyl groups. This involves the use of reagents such as 2,4-dichlorobenzyl chloride and 2,5-dichlorobenzyl chloride under basic conditions.
Ether Formation: The final step involves the formation of an ether linkage between the substituted imidazole and the dichlorophenyl groups using a suitable base like sodium hydride in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of Miconazole 2,5-isomer follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Purification Techniques: Such as recrystallization, chromatography, and distillation to achieve high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Miconazole 2,5-isomer undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the imidazole ring or the chlorophenyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to the formation of carboxylic acids or ketones.
Reduction: May produce alcohols or amines.
Substitution: Results in the formation of various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
Miconazole 2,5-isomer has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of imidazole derivatives.
Biology: Investigated for its antifungal properties and potential use in treating fungal infections.
Medicine: Explored for its therapeutic potential in various formulations, including creams and ointments.
Industry: Utilized in the development of antifungal coatings and materials.
Mecanismo De Acción
The mechanism of action of Miconazole 2,5-isomer involves the inhibition of ergosterol synthesis, a crucial component of fungal cell membranes. By disrupting ergosterol production, the compound compromises the integrity of the fungal cell membrane, leading to cell lysis and death. The molecular targets include enzymes such as lanosterol 14α-demethylase, which is essential for ergosterol biosynthesis.
Comparación Con Compuestos Similares
Similar Compounds
Miconazole: The parent compound, widely used as an antifungal agent.
Clotrimazole: Another imidazole derivative with similar antifungal properties.
Ketoconazole: A related compound with broader antifungal activity.
Uniqueness
Miconazole 2,5-isomer is unique due to its specific substitution pattern on the imidazole ring, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other imidazole derivatives. This uniqueness can result in different efficacy and safety profiles, making it a valuable compound for specific therapeutic applications.
Propiedades
Número CAS |
909277-71-0 |
|---|---|
Fórmula molecular |
C18H14Cl4N2O |
Peso molecular |
416.1 g/mol |
Nombre IUPAC |
1-[2-(2,4-dichlorophenyl)-2-[(2,5-dichlorophenyl)methoxy]ethyl]imidazole |
InChI |
InChI=1S/C18H14Cl4N2O/c19-13-2-4-16(21)12(7-13)10-25-18(9-24-6-5-23-11-24)15-3-1-14(20)8-17(15)22/h1-8,11,18H,9-10H2 |
Clave InChI |
UXZDCVPAHZEYLF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)OCC3=C(C=CC(=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


